molecular formula C9H6F3NO4 B6158352 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid CAS No. 1070886-95-1

4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B6158352
CAS No.: 1070886-95-1
M. Wt: 249.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F3NO4 It is a derivative of benzoic acid, characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid can be achieved through several methods:

    Nitration of 4-methyl-5-(trifluoromethyl)benzoic acid: This involves the nitration of 4-methyl-5-(trifluoromethyl)benzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid.

    Trifluoromethylation of 4-methyl-3-nitrobenzoic acid:

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Scientific Research Applications

4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is primarily related to its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is unique due to the presence of all three functional groups (methyl, nitro, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid involves the nitration of 4-methyl-5-(trifluoromethyl)benzoic acid followed by oxidation of the nitro group to form the carboxylic acid.", "Starting Materials": [ "4-methyl-5-(trifluoromethyl)benzoic acid", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Nitration of 4-methyl-5-(trifluoromethyl)benzoic acid with nitric acid and sulfuric acid to form 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid", "Step 2: Reduction of the nitro group to an amine using sodium nitrite and sodium hydroxide", "Step 3: Oxidation of the amine to a carboxylic acid using hydrogen peroxide" ] }

CAS No.

1070886-95-1

Molecular Formula

C9H6F3NO4

Molecular Weight

249.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.